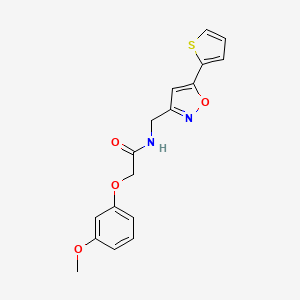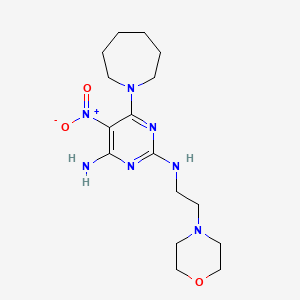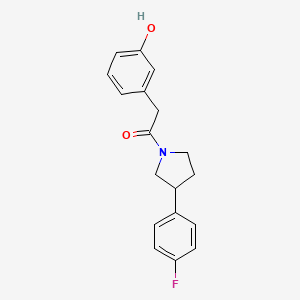
3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a furan ring, a trifluoromethyl group, a phenyl ring, a sulfonyl group, a piperazine ring, and a pyridazine ring . These groups are common in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be reactive, especially in the presence of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups .Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds with structures incorporating piperazine and furan moieties, similar to the chemical of interest, have shown promise in antimicrobial and antimalarial applications. For instance, the synthesis of sulfonamide and amide derivatives containing piperazine rings and imidazo[1,2-b]pyridazine moieties has been explored for their in vitro antimicrobial activity against various bacterial strains and for antimalarial activity (Bhatt, Kant, & Singh, 2016). Such research underscores the potential of structurally related compounds in the development of new antimicrobial and antimalarial agents.
Pharmacological Evaluation for Mental Health
Research on derivatives of piperazine fused with other heterocyclic frameworks, such as oxazolines, indicates potential pharmacological benefits, including antidepressant and antianxiety activities. A study on a novel series of compounds incorporating furan and piperazine elements revealed significant activity in behavioral models of depression and anxiety, highlighting the therapeutic potential of such chemical structures (Kumar et al., 2017).
Anti-inflammatory and Analgesic Properties
Compounds featuring sulfonamide derivatives linked to piperazine have been investigated for their anti-inflammatory and analgesic properties. One study synthesized a range of derivatives and evaluated them against reference drugs, finding comparable activity and a safe gastrointestinal profile, which suggests a promising direction for developing new pain and inflammation management drugs (Abbas et al., 2016).
Novel Synthetic Routes and Chemical Properties
The exploration of novel synthetic routes involving piperazine and related moieties has been a focus of research, aiming at expanding the chemical toolkit available for drug discovery and other applications. Studies have detailed the synthesis of various heterocyclic compounds incorporating elements like sulfonamide, furan, and piperazine, demonstrating the versatility and potential of these chemical frameworks in creating pharmacologically active agents (Sanad & Mekky, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)14-3-1-4-15(13-14)30(27,28)26-10-8-25(9-11-26)18-7-6-16(23-24-18)17-5-2-12-29-17/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZXJENDVVTVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2666902.png)
![1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2666905.png)



![4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666914.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2666917.png)

![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2666919.png)
![4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2666921.png)
![N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2666922.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)